2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
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Overview
Description
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a combination of pyrazole, benzoyl, azetidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group. The azetidine ring is then formed through cyclization reactions, and finally, the triazole ring is introduced via a cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 1-(benzyl)-1H-1,2,3-triazole
- (2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone
Uniqueness
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these rings.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNQPSCDZRDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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